REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:6]=[CH:7][CH:8]=1.[Br:16]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl.C(N(CC)CC)C>[Br:16][CH:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:14])([F:15])[F:1])[CH:4]=1)[C:10]([O:12][CH3:13])=[O:11]
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CC(=O)OC)(F)F
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux with a 250 watt incandescent bulb
|
Type
|
CUSTOM
|
Details
|
a precipitate is formed
|
Type
|
CUSTOM
|
Details
|
the light removed
|
Type
|
TEMPERATURE
|
Details
|
It is cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated the residue
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether-water
|
Type
|
WASH
|
Details
|
the organic phase washed with aqueous sodium bicarbonate and water
|
Type
|
CUSTOM
|
Details
|
It is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Type
|
CUSTOM
|
Details
|
the fraction boiling at 85°-88°/0.4 mmHg collected
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC)C1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |